SRTX-c

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

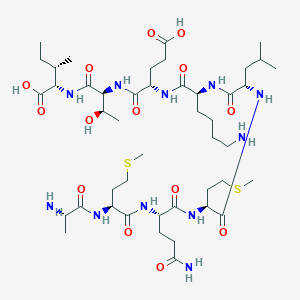

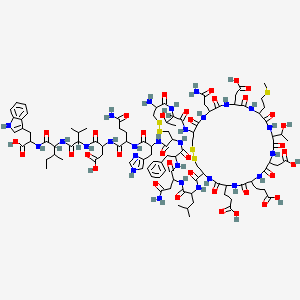

Sarafotoxin S6c is a potent peptide toxin found in the venom of the Israeli burrowing asp, Atractaspis engaddensis . It belongs to the sarafotoxin family, which shares structural and functional similarities with endothelins, a group of vasoconstrictor peptides . Sarafotoxin S6c is known for its strong vasoconstrictive properties and its ability to bind selectively to endothelin-B receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sarafotoxin S6c is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The synthesis involves the use of protected amino acids, which are coupled to a solid resin support. The peptide chain is elongated by repeated cycles of deprotection and coupling reactions. After the desired sequence is assembled, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of sarafotoxin S6c follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The process involves rigorous quality control measures, including mass spectrometry and HPLC, to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Sarafotoxin S6c undergoes various chemical reactions, including oxidation, reduction, and substitution. The peptide contains disulfide bonds, which can be reduced to free thiols or oxidized to form new disulfide linkages .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of sarafotoxin S6c include trifluoroacetic acid (TFA) for deprotection, dicyclohexylcarbodiimide (DCC) for coupling reactions, and iodine for oxidation of disulfide bonds . The reactions are typically carried out under mild conditions to preserve the integrity of the peptide.

Major Products Formed: The major products formed from the reactions involving sarafotoxin S6c include various oxidized and reduced forms of the peptide. These modifications can alter the peptide’s biological activity and stability .

Scientific Research Applications

Sarafotoxin S6c has a wide range of scientific research applications due to its potent biological activity . In chemistry, it is used as a model compound for studying peptide synthesis and modification techniques . In biology, sarafotoxin S6c is employed to investigate the role of endothelin receptors in various physiological and pathological processes . In medicine, it is used in preclinical studies to explore its potential therapeutic applications, such as cardioprotection and antiarrhythmic effects . Additionally, sarafotoxin S6c is utilized in the pharmaceutical industry for drug development and screening .

Mechanism of Action

Sarafotoxin S6c exerts its effects by binding to endothelin-B receptors, which are G-protein-coupled receptors involved in vasoconstriction and other physiological processes . Upon binding, sarafotoxin S6c activates the receptor, leading to the release of nitric oxide and the activation of mitochondrial ATP-sensitive potassium channels in cardiomyocytes . This results in cardioprotection and antiarrhythmic effects during ischemia-reperfusion injury .

Comparison with Similar Compounds

Sarafotoxin S6c is part of a family of peptides that includes sarafotoxin S6a, S6b, and endothelins . While all these peptides share structural similarities, sarafotoxin S6c is unique in its selective binding to endothelin-B receptors . This specificity makes it a valuable tool for studying the distinct roles of endothelin receptor subtypes in various biological processes .

List of Similar Compounds:- Sarafotoxin S6a

- Sarafotoxin S6b

- Endothelin-1

- Endothelin-2

- Endothelin-3

Properties

Molecular Formula |

C103H147N27O37S5 |

|---|---|

Molecular Weight |

2515.8 g/mol |

IUPAC Name |

3-[[5-amino-2-[[2-[[31-amino-22,42-bis(2-amino-2-oxoethyl)-39-benzyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis(1-hydroxyethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C103H147N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69-40-170-169-39-53(104)83(146)129-81(47(7)131)102(165)126-70-42-172-171-41-68(96(159)115-59(28-44(2)3)88(151)118-62(32-72(106)134)91(154)116-60(89(152)125-69)29-49-16-12-11-13-17-49)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-168-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(70)161/h11-19,37-38,43-48,53,55-70,79-82,109,131-132H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167) |

InChI Key |

LXPHPKVWHQLBBA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)C(C)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol](/img/structure/B12429256.png)

![(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12429273.png)

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)